molecular formula C17H20N2O3 B2817910 methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 477865-69-3

methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B2817910
CAS No.: 477865-69-3
M. Wt: 300.358
InChI Key: JLBYRQMYPUJGQF-ZROIWOOFSA-N
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Description

Methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic organic compound known for its complex structure and potential applications in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-isopropylaniline with a suitable aldehyde to form the Schiff base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process might include steps like solvent extraction, recrystallization, and purification through chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen or add hydrogen, potentially converting the compound into a more reduced form.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and interactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives might be investigated for their pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and influencing biological pathways. The exact pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-methylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Methyl 4-[(4-ethylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Compared to similar compounds, methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may exhibit unique reactivity due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can make it particularly valuable for specific applications where these properties are advantageous.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 5-hydroxy-2-methyl-4-[(4-propan-2-ylphenyl)iminomethyl]-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-10(2)12-5-7-13(8-6-12)18-9-14-15(17(21)22-4)11(3)19-16(14)20/h5-10,19-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXKBMBEBKTNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1)O)C=NC2=CC=C(C=C2)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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